4-(2,4-Difluorophenyl)-1h-pyrazole
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Overview
Description
4-(2,4-Difluorophenyl)-1h-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1h-pyrazole typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control, as well as optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1h-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrazoles .
Scientific Research Applications
4-(2,4-Difluorophenyl)-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Voriconazole: Another antifungal drug with structural similarities.
Diflunisal: An anti-inflammatory drug with a difluorophenyl moiety.
Uniqueness
4-(2,4-Difluorophenyl)-1h-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) |
InChI Key |
CEJZFESTSOCJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CNN=C2 |
Origin of Product |
United States |
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